molecular formula C12H19NO2S2 B2480863 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396749-50-0

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2480863
CAS RN: 1396749-50-0
M. Wt: 273.41
InChI Key: UUYZNEBJYADZGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides. These procedures are performed in the presence of dry solvents and bases, such as methylene dichloride and triethylamine (Vinaya et al., 2009). The synthesized compounds are typically characterized using techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine has been explored through various spectroscopic techniques. X-ray crystallography has been used to investigate structures, revealing that piperidine rings often adopt a chair conformation and the geometry around sulfur atoms is typically tetrahedral (Girish et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. They have been employed in the synthesis of biologically active molecules, showcasing the versatility of their chemical properties (Khalid et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, a piperidine derivative, contributes significantly to the field of organic chemistry, particularly in the synthesis and chemical properties of heterocyclic compounds. Research has shown that N-trifyl substituted diheterocyclohexanes exhibit distinct stereodynamic behaviors, shedding light on the stereodynamics of similar piperidine compounds, which could be essential for understanding the molecular interactions in various chemical reactions (Shainyan et al., 2008).

Anticancer Applications

A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These derivatives, including variants of the core structure of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine, have shown strong anticancer activity, suggesting potential therapeutic applications against cancer (Rehman et al., 2018).

Biological Evaluation for Enzyme Inhibition

Further research has focused on synthesizing and biologically evaluating 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential in inhibiting butyrylcholinesterase (BChE) enzyme. This highlights the compound's relevance in developing treatments for diseases where BChE activity is implicated (Khalid et al., 2016).

Antimicrobial Activity

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum, demonstrating the compound's potential in agricultural applications to protect crops from bacterial and fungal pathogens (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies .

Future Directions

Future studies could focus on the synthesis and characterization of this compound, as well as exploring its potential biological or pharmacological activities .

properties

IUPAC Name

1-propylsulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYZNEBJYADZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

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